2-Propenamide, N-(2-cyanoethyl)-

Thermoresponsive polymers UCST LCST

2-Propenamide, N-(2-cyanoethyl)-, commonly referred to as N-(2-cyanoethyl)acrylamide (CEAm), is a bifunctional acrylamide monomer bearing a pendant nitrile group. As the foundational building block for poly(N-cyanoethylacrylamide) (PCEAm), it has been primarily investigated within the N-cyanoalkylacrylamide family for the synthesis of novel thermoresponsive (co)polymers via controlled radical polymerization techniques.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 24801-79-4
Cat. No. B14695988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenamide, N-(2-cyanoethyl)-
CAS24801-79-4
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC=CC(=O)NCCC#N
InChIInChI=1S/C6H8N2O/c1-2-6(9)8-5-3-4-7/h2H,1,3,5H2,(H,8,9)
InChIKeyFTJXXXSSRCHQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyanoethyl)acrylamide (CAS 24801-79-4): Monomer Profile for Thermoresponsive Polymer Procurement


2-Propenamide, N-(2-cyanoethyl)-, commonly referred to as N-(2-cyanoethyl)acrylamide (CEAm), is a bifunctional acrylamide monomer bearing a pendant nitrile group. As the foundational building block for poly(N-cyanoethylacrylamide) (PCEAm), it has been primarily investigated within the N-cyanoalkylacrylamide family for the synthesis of novel thermoresponsive (co)polymers via controlled radical polymerization techniques. [1] Its structural distinction—a two-methylene spacer between the amide and cyano moieties—directly dictates the unique aqueous phase behavior of its homopolymer, which can exhibit both lower and upper critical solution temperature transitions. [1][2]

Procurement Risks of Substituting N-(2-Cyanoethyl)acrylamide with Generic Acrylamide Monomers


Direct substitution of N-(2-cyanoethyl)acrylamide (CEAm) with simpler acrylamide derivatives—such as N-isopropylacrylamide (NIPAM) or unsubstituted acrylamide—will fundamentally alter the thermoresponsive phase behavior and solubility window of the resulting polymer. The specific two-methylene spacer between the amide and cyano groups in CEAm is not a trivial structural variation; it is the critical design parameter that enables homopolymers derived from CEAm to uniquely exhibit dual LCST and UCST transitions in pure water, a property inaccessible from its one-methylene analog N-cyanomethylacrylamide (CMAm) or from classic mono-responsive monomers. [1] Without this precise cyanoethyl substitution, a polymer system designed for a closed-loop solubility phase diagram or for a specific combination of cloud and clearing points cannot be replicated. [1]

Quantitative Differentiation Evidence for N-(2-Cyanoethyl)acrylamide vs. Closest In-Class Analogs


Dual LCST-UCST Thermoresponsiveness vs. Mono-Responsive N-Cyanomethylacrylamide (CMAm)

Homopolymers derived from N-(2-cyanoethyl)acrylamide (PCEAm) can display either an LCST alone or both an LCST and a UCST in pure water, with the LCST consistently observed below the UCST (LCST < UCST). [1] In contrast, its closest structural analog, N-cyanomethylacrylamide (CMAm), which differs by only a single methylene unit in the spacer, yields homopolymers (PCMAm) that exhibit exclusively a UCST-type transition and do not display an LCST under equivalent conditions. [1] This single methylene insertion fundamentally shifts the thermodynamic balance of polymer–water interactions, flipping the phase diagram from a single-transition system to a dual-transition one.

Thermoresponsive polymers UCST LCST RAFT polymerization

UCST Cloud Point Tunability Range: CEAm Copolymers vs. Poly(acrylamide-co-acrylonitrile) Baseline

CEAm-based copolymers can achieve UCST-type cloud points (TCP) spanning an exceptionally wide temperature window of approximately 20 °C to 85 °C through compositional adjustment, as demonstrated in the doctoral thesis work that developed this new polymer family. [1] This tunability range exceeds that typically reported for the benchmark neutral UCST copolymer poly(acrylamide-co-acrylonitrile) (P(Am-co-AN)), a system that often suffers from batch-to-batch reproducibility challenges in achieving a targeted TCP. [1] The expanded TCP window of the CEAm platform provides a broader operational design space for applications requiring precise temperature setpoints.

UCST tuning copolymerization cloud point thermoresponsive

Closed-Loop Phase Diagram: Differentiation from Classical LCST Polymers (e.g., PNIPAM)

Investigation of PCEAm with a degree of polymerization (DPn) of approximately 200 at different concentrations revealed a closed-loop phase diagram, meaning the polymer is soluble at both low and high temperatures but insoluble in an intermediate temperature window. [1] This behavior is fundamentally distinct from that of the most widely used thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), which exhibits only an LCST (~32 °C) and becomes insoluble upon heating with no re-entry into solution at higher temperatures. [1] The closed-loop topology is a direct consequence of the dual LCST–UCST character unique to this monomer architecture.

closed-loop phase diagram dual thermoresponsiveness PCEAm PNIPAM

RAFT Polymerization Control and Low Hysteresis vs. Non-Controlled Radical UCST Polymers

PCEAm synthesized by RAFT polymerization exhibits sharp and reversible LCST and UCST transitions with low hysteresis between heating and cooling cycles. [1] The closely related PCMAm (from CMAm monomer) has similarly been reported to show very small hysteresis in its UCST transition, but only for the mono-responsive UCST case. [1] The RAFT process further enables the synthesis of well-defined block copolymers via polymerization-induced self-assembly (PISA), yielding thermoresponsive nano-objects (spheres, worms, vesicles) with controlled morphologies. [2] This level of architectural control through a controlled radical polymerization mechanism is not accessible when using monomers that are incompatible with RAFT or that require conventional free-radical conditions resulting in broad dispersity.

RAFT polymerization hysteresis PCEAm polymerization control

High-Value Application Scenarios for N-(2-Cyanoethyl)acrylamide-Based Polymers


Dual-Responsive Smart Hydrogels for Biomedical Drug Delivery

The unique dual LCST-UCST character of PCEAm homopolymers enables the design of hydrogels that undergo a closed-loop solubility transition, collapsing in an intermediate temperature window and re-swelling at both lower and higher temperatures. This property can be exploited for on-demand drug release at physiological and febrile temperatures, offering a mechanism that PNIPAM-based single-LCST systems cannot provide. [1]

PISA-Derived Thermoresponsive Nano-Objects for Controlled Encapsulation

The compatibility of CEAm with aqueous RAFT-mediated PISA allows the straightforward synthesis of well-defined block copolymer nano-objects (spheres, worms, vesicles) with inherent thermoresponsiveness. These morphologies can serve as nanocarriers whose permeability or structural integrity is modulated by temperature, relevant to cosmetics, agrochemical, and pharmaceutical encapsulation. [2]

UCST Polymer Coatings with Tunable Transition Near Physiological Temperature

Copolymerization of CEAm with acrylamide or CMAm can shift the UCST cloud point into the physiologically relevant range (~37 °C). Such coatings are attractive for cell sheet engineering and bioseparation, where a sharp, reversible UCST transition at body temperature permits enzyme-free cell harvesting or temperature-triggered biomolecule capture and release. [2]

Specialty Polymer Intermediate for Agrochemical and Fine Chemical Synthesis

Beyond polymer chemistry, the monomer itself (2-propenamide, N-(2-cyanoethyl)-) serves as a reactive intermediate bearing both a polymerizable acrylamide double bond and a cyanoethyl group amenable to further functionalization. It has been described in the patent literature as a building block for fungicides, amide herbicides, and related biologically active compounds. [3]

Quote Request

Request a Quote for 2-Propenamide, N-(2-cyanoethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.